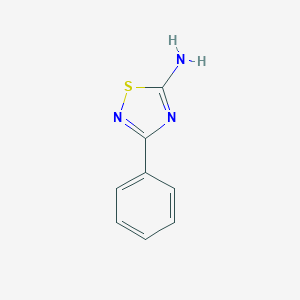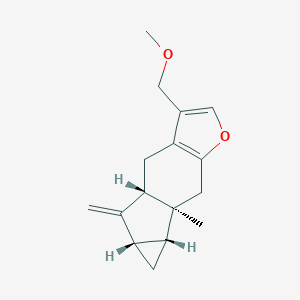
Linderoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linderoxide is a compound that has gained attention in recent years due to its potential therapeutic applications. It is a natural product that is derived from the Lindera plant, which is native to Asia. Linderoxide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Chemical Composition and Structure
- Isogemafurene and Linderoxide Identification : In 1968, Ishii, Tozyo, Nakamura, and Takeda identified two new furanosesquiterpenes, isogermafurene and linderoxide, in the ether extract of Lindera strychnifolia root, proposing structures for these compounds (Ishii, Tozyo, Nakamura, & Takeda, 1968).
Pharmacological and Therapeutic Applications
- Treatment of Atopic Dermatitis : Choi et al. (2011) discovered that the water extract of Lindera obtusiloba showed effectiveness in suppressing symptoms of atopic dermatitis in a mouse model, indicating its potential therapeutic application in dermatological conditions (Choi et al., 2011).
- Antioxidant Properties : Noda and Mori (2007) reported that Uyaku (Lindera strychnifolia) leaf extract exhibited potent scavenging activity against reactive oxygen and nitrogen species, implying its potential in managing age-associated or free radical-related diseases (Noda & Mori, 2007).
- Antimicrobial Activity : A study by Chen et al. (2021) found that Lindera glauca fruit essential oil disrupted metabolic function and redox homeostasis in Shigella flexneri, suggesting its potential as a natural antimicrobial agent (Chen et al., 2021).
Traditional Medicine and Ethnopharmacology
- Traditional Medicinal Use : The research by Kim (2008) focused on the medicinal parts of Linderae Radix, a root used in traditional medicine, highlighting its importance in pharmacopeia and traditional herbal books (Kim, 2008).
- Pharmacological Significance of Lindera Genus : Cao et al. (2016) reviewed the structurally diverse molecules from Lindera plants, noting their significant medicinal and therapeutic values, particularly in anticancer, antihypertensive, anti-inflammatory, and analgesic properties (Cao, Xuan, Peng, Li, Chai, & Tu, 2016).
properties
CAS RN |
17910-10-0 |
|---|---|
Product Name |
Linderoxide |
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene |
InChI |
InChI=1S/C16H20O2/c1-9-11-4-14(11)16(2)6-15-12(5-13(9)16)10(7-17-3)8-18-15/h8,11,13-14H,1,4-7H2,2-3H3/t11-,13+,14-,16-/m1/s1 |
InChI Key |
KZNQSIGXNNTADH-UZMCECQYSA-N |
Isomeric SMILES |
C[C@@]12CC3=C(C[C@H]1C(=C)[C@@H]4[C@H]2C4)C(=CO3)COC |
SMILES |
CC12CC3=C(CC1C(=C)C4C2C4)C(=CO3)COC |
Canonical SMILES |
CC12CC3=C(CC1C(=C)C4C2C4)C(=CO3)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



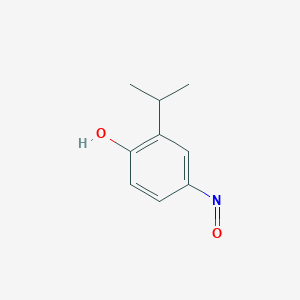
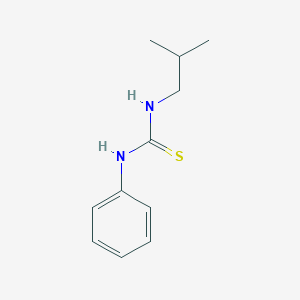
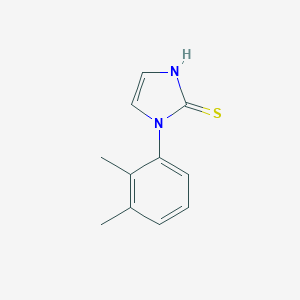
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
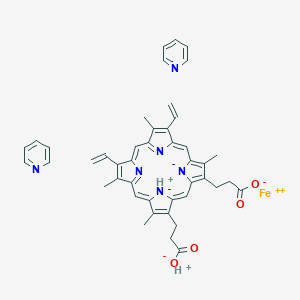
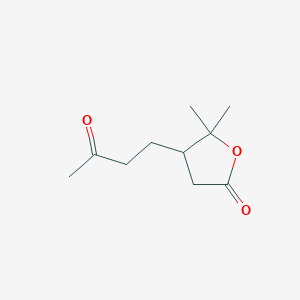

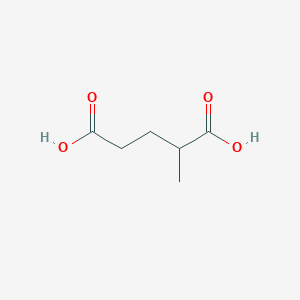
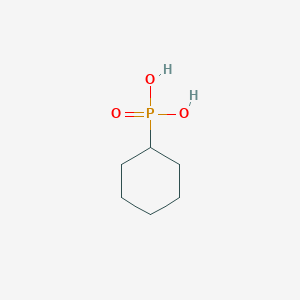
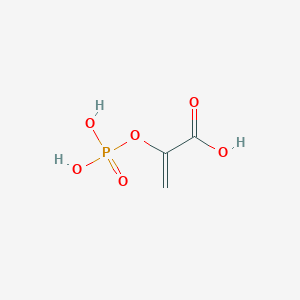
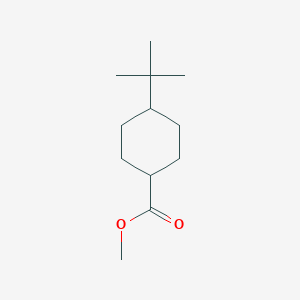
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)

